molecular formula C18H20N4O3 B577863 (S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1260605-21-7

(S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B577863
CAS No.: 1260605-21-7
M. Wt: 340.383
InChI Key: NJMTTZQFUBZIAR-AWEZNQCLSA-N
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Description

(S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the oxadiazole ring and the subsequent attachment of the pyrrolidine and cyanophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials with specific properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate include other oxadiazole derivatives and pyrrolidine-containing molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl (2S)-2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-18(2,3)25-17(23)22-9-5-8-14(22)16-21-20-15(24-16)13-7-4-6-12(10-13)11-19/h4,6-7,10,14H,5,8-9H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMTTZQFUBZIAR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(O2)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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